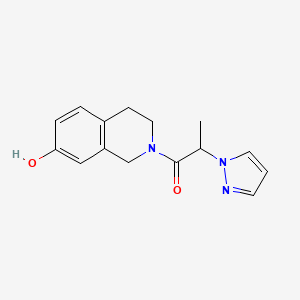
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one, also known as HPI-4, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic compound that has been designed to target specific biochemical pathways in the body.
Mecanismo De Acción
The mechanism of action of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it is believed to target specific biochemical pathways in the body. 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and modulate the activity of neurotransmitters. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has not yet been tested in clinical trials, which limits its potential application in humans.
Direcciones Futuras
There are several future directions for research on 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to test its efficacy in clinical trials, which may lead to its eventual use in the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one to improve its yield and purity. Finally, research could also focus on developing analogs of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one to improve its potency and selectivity.
Métodos De Síntesis
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is synthesized through a multi-step process involving the reaction of 2-amino-5-bromopyrazine with 2-bromoacetophenone to form a pyrazolone intermediate. The intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-7-ol to form the final product, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one. The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(18-7-2-6-16-18)15(20)17-8-5-12-3-4-14(19)9-13(12)10-17/h2-4,6-7,9,11,19H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEFZPJRYVZNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



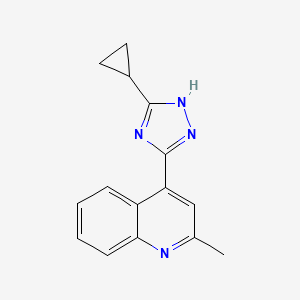




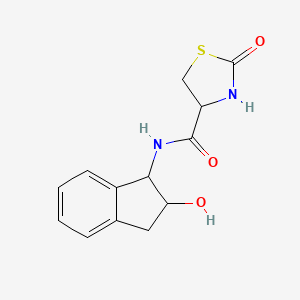
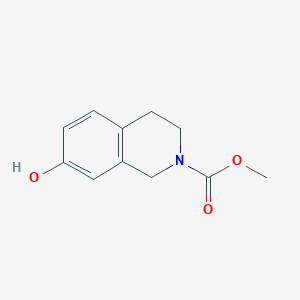
![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)
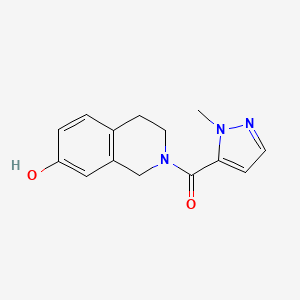
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)